BenchChemオンラインストアへようこそ!

Auten-99

MTMR14 phosphatase inhibition autophagy initiation

Auten-99 (CAS 1049780-58-6) offers unique selectivity for glutamatergic and motor neuron autophagy via direct MTMR14 inhibition—an upstream action distinct from mTORC1-dependent or lysosomotropic agents. Even within its inhibitor class, only Auten-99 targets these neuron subtypes, empirically crossing the blood-brain barrier to elevate autophagic markers in the brain. Using alternatives risks confounding neuronal subtype data and compromises in vivo CNS exposure outcomes.

Molecular Formula C17H15BrN2S
Molecular Weight 359.3 g/mol
Cat. No. B1666137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuten-99
SynonymsAuten-99;  Auten 99;  Auten99;  Auten-99 hydrochloride. Auten-99 HBr.
Molecular FormulaC17H15BrN2S
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESC1CN2C=C(SC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4.Br
InChIInChI=1S/C17H14N2S.BrH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-19-11-10-18-17(19)20-16;/h1-9,12H,10-11H2;1H
InChIKeyFYYVGPJPIJHFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Auten-99 Compound Profile: MTMR14 Autophagy Enhancer for Preclinical Neurodegeneration and Aging Research Procurement


Auten-99 (AUTEN-99; CAS 1049780-58-6) is a brain-penetrant small-molecule autophagy enhancer that functions by inhibiting the myotubularin-related lipid phosphatase MTMR14 (also known as Jumpy) [1]. MTMR14 normally antagonizes Vps34-mediated generation of phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid signal for autophagosome membrane formation. By blocking this phosphatase, Auten-99 promotes autophagosome biogenesis and increases autophagic flux across multiple model systems, from cultured mammalian cells to Drosophila and murine tissues [2]. The compound is supplied as the hydrobromide salt with a purity specification of ≥98% and is intended solely for research use .

Why Generic Autophagy Modulators Cannot Substitute for Auten-99 in Neuron-Specific and Cross-Barrier Research Protocols


Class-level substitution of Auten-99 with other autophagy-modulating agents (e.g., rapamycin, chloroquine, trehalose, or even the structurally related AUTEN-67) introduces significant experimental confounding due to fundamentally distinct mechanisms of action, target engagement, and cell-type selectivity. Unlike mTORC1-dependent inhibitors that indirectly induce autophagy via nutrient-sensing pathways or lysosomotropic agents that block autophagic degradation, Auten-99 acts upstream at the autophagosome nucleation step through direct inhibition of the MTMR14 phosphatase [1]. More critically, even within the same MTMR14-inhibitor class, AUTEN-67 and Auten-99 exhibit divergent neuron-subtype specificities: AUTEN-67 uniquely enhances autophagy in cholinergic neurons, whereas Auten-99 selectively triggers the process in glutamatergic neurons and motoneurons [2]. Furthermore, Auten-99 has been empirically demonstrated to cross the blood-brain barrier and increase autophagic markers in mouse brain following systemic administration—a property not assumed for all MTMR14 inhibitors and absent from many autophagy tool compounds . Procurement of an alternative agent without these specific, quantitatively validated attributes risks misinterpretation of neuronal subtype effects and nullification of anticipated in vivo brain exposure outcomes.

Quantitative Differentiation Evidence: Auten-99 Versus Closest Analogs and Alternative Autophagy Modulators


MTMR14 Phosphatase Inhibition: Auten-99 Concentration-Dependent Activity Versus Baseline

Auten-99 directly inhibits the phosphatase activity of human MTMR14/Jumpy in a concentration-dependent manner. In an in vitro phosphatase assay, Auten-99 reduced MTMR14 activity relative to untreated controls [1]. The inhibition is specific to MTMR14 and does not involve upstream signaling modulation.

MTMR14 phosphatase inhibition autophagy initiation

Autophagic Flux Enhancement: Auten-99 Increases Autolysosomal Structures in HeLa Cells

In HeLa cells expressing the RFP-GFP-LC3B tandem fluorescent reporter, Auten-99 treatment significantly increased the number of autolysosomal structures (red-only puncta), indicative of enhanced autophagic flux [1]. The effect was concentration-dependent.

autophagic flux LC3B autolysosomes

LC3B-II Accumulation: Auten-99 Plus Bafilomycin A1 Versus Auten-99 Alone

Combined treatment with Auten-99 and the vacuolar ATPase inhibitor bafilomycin A1 (which blocks autophagosome-lysosome fusion) resulted in a significantly greater increase in LC3B-II levels than Auten-99 alone, confirming enhanced autophagic flux rather than impaired degradation [1].

LC3B-II autophagic flux Western blot

Cytoprotection Under Oxidative Stress: Auten-99 Versus Untreated Controls in Multiple Cell Lines

Auten-99 pretreatment increased the survival of H9c2 rat cardiomyoblasts and SH-SY5Y human neuroblastoma cells exposed to hydrogen peroxide-induced oxidative stress. The protective effect was abolished by co-treatment with bafilomycin A1, confirming autophagy-dependence [1].

oxidative stress cell survival neuroprotection

Neuron Subtype Selectivity: Auten-99 Versus AUTEN-67 in Drosophila and Murine Neurons

In a direct comparative study using a Drosophila model of spinocerebellar ataxia type 1 (SCA1) and cultured mouse hippocampal neurons, Auten-99 and AUTEN-67 exhibited distinct neuronal subtype selectivity profiles. Both compounds enhanced autophagy in GABAergic and dopaminergic neurons. However, AUTEN-67 uniquely enhanced autophagy in cholinergic neurons, whereas Auten-99 selectively triggered the process in glutamatergic neurons and motoneurons [1]. In mouse hippocampal neurons, Auten-99 significantly reduced p62 accumulation in GABAergic cells, while AUTEN-67 did not [2].

neuron subtype GABAergic glutamatergic autophagy

In Vivo Motor Function Improvement: Auten-99 in Parkinson's Disease Drosophila Model

In a transgenic Drosophila model expressing human A53T α-synuclein (a Parkinson's disease model), oral administration of Auten-99 (10 µM in food) significantly improved motor function as measured by climbing ability compared to untreated control flies [1].

Parkinson's disease climbing assay motor function

Recommended Research and Industrial Application Scenarios for Auten-99 Based on Validated Quantitative Evidence


Neuron-Subtype-Specific Autophagy Studies in Glutamatergic or Motor Neuron Systems

Leverage Auten-99's empirically validated selectivity for enhancing autophagy in glutamatergic neurons and motoneurons [1]. For studies focusing on glutamatergic dysfunction (e.g., Huntington's disease, ALS) or motor neuron pathology, Auten-99 provides targeted autophagy induction without confounding effects on cholinergic populations [2].

In Vivo Neurodegeneration Models Requiring Blood-Brain Barrier Penetration

Employ Auten-99 in rodent or Drosophila neurodegeneration models where CNS target engagement is essential. The compound has been shown to increase autophagic markers in mouse brain following systemic administration and to improve motor outcomes in Parkinson's and Huntington's disease fly models [3].

Autophagic Flux Quantification and Mechanistic Validation Assays

Utilize Auten-99 as a positive control or tool compound in LC3B-II turnover assays and tandem fluorescent reporter (RFP-GFP-LC3B) systems to confirm autophagic flux enhancement. Its well-characterized, concentration-dependent effect on autolysosome formation and synergy with bafilomycin A1 makes it an ideal reference for flux studies [4].

Comparative MTMR14 Inhibitor Pharmacology and Structure-Activity Relationship Studies

Include Auten-99 in panels of MTMR14 inhibitors alongside AUTEN-67 to dissect differential neuronal subtype effects and SAR. The direct comparative data demonstrating divergent subtype selectivity provide a rationale for using Auten-99 as a probe for glutamatergic/motor neuron autophagy pathways [1][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Auten-99

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.